4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a 1H-1,3-benzodiazol-2-yl moiety. The benzodiazol group is further functionalized with a 2-(2,5-dimethylphenoxy)ethyl chain. This structure combines aromatic, heterocyclic, and polar functional groups, which are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes. Key physicochemical properties include:
Properties
IUPAC Name |
4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-18-7-8-19(2)25(15-18)33-14-13-30-24-6-4-3-5-23(24)29-27(30)20-16-26(32)31(17-20)22-11-9-21(28)10-12-22/h3-12,15,20H,13-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHFACKPSBMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Dimethylphenoxyethyl Chain: This step involves the alkylation of the benzimidazole nitrogen with a 2-(2,5-dimethylphenoxy)ethyl halide under basic conditions.
Introduction of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the pyrrolidinone ring, which can be achieved through a Suzuki-Miyaura cross-coupling reaction using a suitable boronic acid and palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield hydroxylated derivatives of the pyrrolidinone ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent
Biological Studies: It can be used as a probe to study the biological pathways involving benzimidazole and pyrrolidinone derivatives.
Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: Its potential use in the synthesis of advanced materials and as a catalyst in organic reactions is also being explored.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Modifications in Phenoxyalkyl Side Chains
The target compound’s 2,5-dimethylphenoxyethyl side chain distinguishes it from analogs with varying substituents:
Key Insight :
- Electron-Donating vs.
- Substitution Position: 2,5-Dimethylphenoxy may reduce steric hindrance compared to 2,6-dimethylphenoxy derivatives, affecting receptor binding .
Pyrrolidinone and Aromatic Substitutions
The 4-fluorophenyl group at the pyrrolidinone’s 1-position is a conserved feature in many analogs (e.g., ). However, variations include:
- Benzyl vs. Phenyl Substitution : In and , the 4-fluorophenyl group is attached via a methylene bridge (benzyl), which may increase conformational flexibility compared to direct phenyl substitution .
- Trifluoromethyl Substitution : uses a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects that could alter binding affinity or metabolic stability .
Pharmacological and Physicochemical Properties
Key Insights :
SAR Trends :
- Phenoxyalkyl Chain Length: Shorter chains (e.g., ethyl) may improve metabolic stability over longer chains.
- Halogen Substitutions : The 4-fluorophenyl group is conserved across analogs, likely due to its balance of electronegativity and steric minimalism .
Biological Activity
The compound 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article synthesizes existing research findings on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzodiazoles and pyrrolidines, characterized by a complex structure that may confer unique biological properties. Its structural formula can be summarized as follows:
- Core Structure : Benzodiazole and pyrrolidine moieties
- Functional Groups : Fluorophenyl and dimethylphenoxy substituents
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₂ |
| Molecular Weight | 313.35 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits significant interactions with various biological targets, primarily through modulation of neurotransmitter systems. Notably, it has been studied for its effects on the GABA-A receptor, a critical component in the regulation of neuronal excitability.
- GABA-A Receptor Modulation : The compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its activity. This mechanism is particularly relevant for treating anxiety disorders and epilepsy.
- Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects by reducing oxidative stress in neuronal cells.
Study 1: Neuropharmacological Evaluation
A study conducted on animal models assessed the anxiolytic effects of the compound. Results showed a significant reduction in anxiety-like behaviors compared to control groups.
- Methodology : Elevated plus maze and open field tests were used to evaluate anxiety levels.
- Findings : The compound significantly increased the time spent in open arms of the maze, indicating reduced anxiety.
Study 2: Metabolic Stability Assessment
Another investigation focused on the metabolic stability of the compound using human liver microsomes (HLMs). The study aimed to compare its stability against known drugs like alpidem.
- Results : The compound exhibited higher metabolic stability with over 90% of the parent compound remaining after 120 minutes of incubation, suggesting lower hepatotoxicity risks compared to alpidem .
Table 2: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Anxiolytic Effects | Significant reduction in anxiety |
| GABA-A Receptor Modulation | Positive allosteric modulation |
| Neuroprotective Properties | Reduced oxidative stress |
| Metabolic Stability | Over 90% parent compound retention |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
